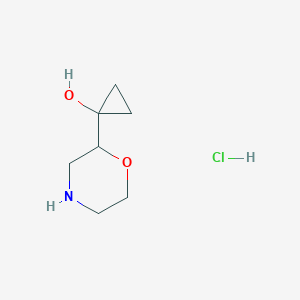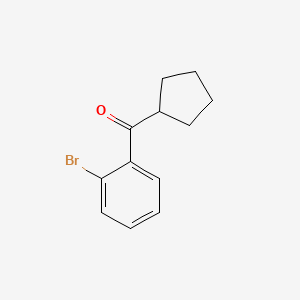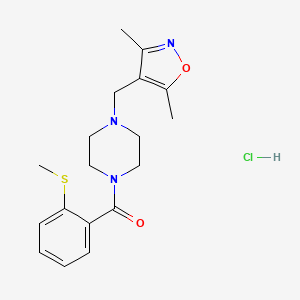
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H24ClN3O2S and its molecular weight is 381.92. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroprotective and Antidepressant Potential
Neuroprotective Activity
Studies on compounds with similar structures have demonstrated significant neuroprotective effects, including prevention of ATP level falls in astrocytes under hypoxic conditions and protection against brain damage in animal models. For instance, antioxidant 8-alkylamino-1,4-benzoxazines showed powerful neuroprotective properties in models mimicking cerebral palsy lesions (Largeron et al., 2001).
Antidepressant Activity
Another study focused on 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, revealing its oxidative metabolism pathways, which might be critical for its pharmacological action. Understanding these metabolic pathways can aid in optimizing therapeutic efficacy and safety profiles (Hvenegaard et al., 2012).
Anticancer and Antituberculosis Activities
Research has also delved into the synthesis and biological activities of compounds structurally related to the one , showing promise in the fight against cancer and tuberculosis. For example, novel derivatives have been synthesized and evaluated for their anticancer and antituberculosis effects, with some compounds showing significant activity against these diseases (Mallikarjuna et al., 2014).
Mechanism of Action
Target of action
The compound “(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride” contains an isoxazole ring, a piperazine ring, and a phenyl ring. Compounds containing these structures have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of action
The mode of action of “(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride” would depend on its specific target. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical pathways
Depending on its target, “(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride” could potentially affect a variety of biochemical pathways. For instance, if it targets a receptor involved in signal transduction, it could affect the signaling pathways downstream of that receptor .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride” would depend on various factors, including its chemical structure and the characteristics of the biological system in which it is used .
Result of action
The molecular and cellular effects of “(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride” would depend on its mode of action and the specific biological context in which it is used .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride" .
properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-13-16(14(2)23-19-13)12-20-8-10-21(11-9-20)18(22)15-6-4-5-7-17(15)24-3;/h4-7H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLDZCDGXDSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-((3aR,4S,7R,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2613239.png)
![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)
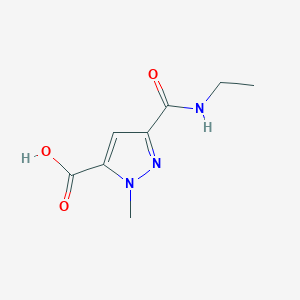
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2613247.png)
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)
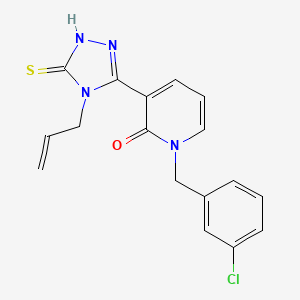
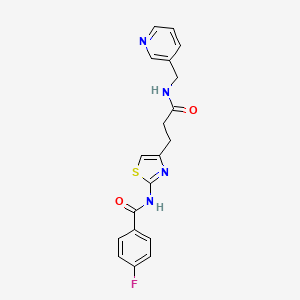
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
![1-[(2-methylphenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2613253.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2613255.png)
